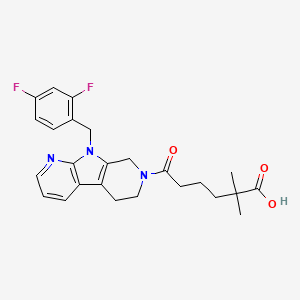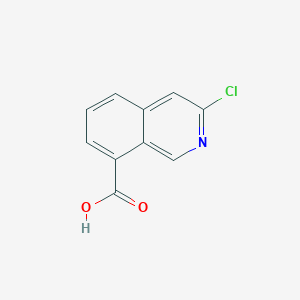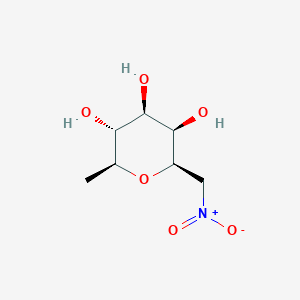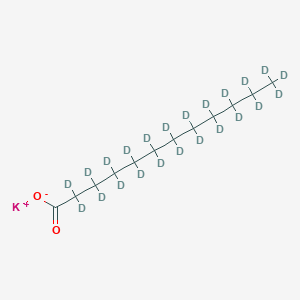![molecular formula C13H14ClNO2S B1458436 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride CAS No. 1431966-27-6](/img/structure/B1458436.png)
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride
Overview
Description
The compound “1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, it appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen1. It also contains a methoxyphenyl group, which is a common functional group in organic chemistry2.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound known as SKF-96365, which contains a methoxyphenyl group and an imidazole ring, was synthesized in four steps with an overall yield of 9%3. The intermediates were also isolated and characterized3. However, the specific synthesis process for “1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride” is not readily available.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom1. Attached to this ring is a methoxyphenyl group, which consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached2. However, without specific data or a drawn structure, a complete analysis is not possible.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the available resources. However, thiazole rings and methoxyphenyl groups are known to participate in various chemical reactions. Thiazole rings can undergo reactions such as nucleophilic substitution and oxidation1. Methoxyphenyl groups can undergo reactions like demethylation, where the methoxy group is replaced by a hydrogen atom2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources. However, based on its structure, we can infer that it is likely to be a solid at room temperature2. The presence of the thiazole ring and the methoxyphenyl group may also influence its solubility, reactivity, and other properties.Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. However, compounds containing thiazole rings and methoxyphenyl groups should be handled with care, as they can be hazardous depending on their specific structures and properties2.
Future Directions
The future directions for research on this compound are not specified in the available resources. However, given the presence of the thiazole ring and the methoxyphenyl group, it could be of interest in the development of new pharmaceuticals or biologically active compounds1. Further research could explore its synthesis, properties, and potential applications.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10;/h4-7H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXYSSDXALAJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-YL]ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



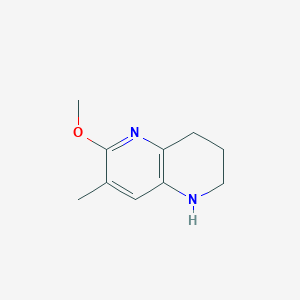
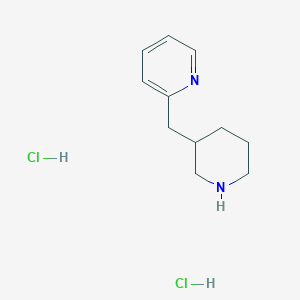
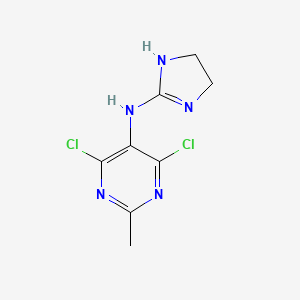



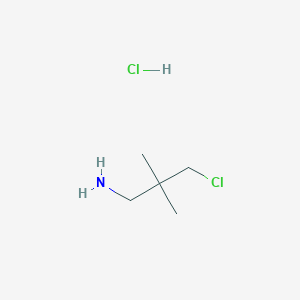
![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)
![Methyl 3-iodo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B1458363.png)
